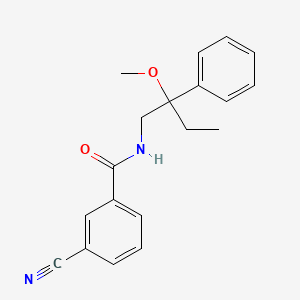

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-19(23-2,17-10-5-4-6-11-17)14-21-18(22)16-9-7-8-15(12-16)13-20/h4-12H,3,14H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXMMPMLGYEKLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxy-N-(2-methoxy-2-phenylbutyl)benzamide.

Reduction: Formation of 3-amino-N-(2-methoxy-2-phenylbutyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the methoxy and phenylbutyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide and their distinguishing features:

Pharmacological Activity

- CDPPB: Exhibits potent metabotropic glutamate receptor 5 (mGluR5) modulation, used in reversing cognitive deficits in preclinical models . In contrast, this compound’s phenylbutyl group may confer longer half-life but reduced CNS penetration compared to CDPPB’s pyrazole moiety.

- 3-Cyano-N-(2-oxoindolin-5-yl)benzamide: Targets Tousled-like kinase 2 (TLK2) with IC₅₀ values in the nanomolar range, highlighting the role of the indolinone group in kinase selectivity .

Metabolic and Binding Profiles

- CDPPB: High metabolic stability in rodents, attributed to its pyrazole ring . The phenylbutyl chain in this compound may enhance lipophilicity but increase susceptibility to oxidative metabolism.

Biological Activity

3-Cyano-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a cyano group, a methoxy group, and a phenylbutyl moiety, which contribute to its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK293 | 5.3 |

These results suggest that the compound can effectively inhibit cell proliferation in a dose-dependent manner, comparable to established anticancer agents like doxorubicin and etoposide .

Antioxidant Activity

In addition to its antiproliferative properties, this compound has shown promising antioxidant activity. The compound's ability to scavenge free radicals was assessed using various in vitro methods, yielding results that indicate superior antioxidant capacity compared to standard antioxidants such as butylated hydroxytoluene (BHT):

| Method | Activity |

|---|---|

| DPPH Scavenging | Strong |

| ABTS Assay | Strong |

| Ferric Reducing Ability | Moderate |

This antioxidant activity may contribute to its overall therapeutic potential by mitigating oxidative stress associated with cancer progression .

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against several bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

These results indicate that this compound possesses selective antibacterial activity, particularly against Enterococcus faecalis, suggesting potential applications in treating bacterial infections .

The mechanism underlying the biological activities of this compound is believed to involve multiple pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties may help regulate ROS levels, preventing cellular damage.

- Inhibition of Bacterial Growth : The structural components of the compound may interfere with bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vitro Cancer Studies : A study involving MCF-7 and HCT116 cells demonstrated significant reductions in cell viability upon treatment with the compound at varying concentrations.

- Antioxidant Efficacy : In a comparative study against known antioxidants, the compound outperformed BHT in scavenging free radicals in cellular models.

- Antibacterial Trials : Clinical assays showed effective inhibition of Enterococcus faecalis growth, supporting its use as an antibacterial agent.

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with a substituted amine. Key steps include:

- Acylation : React 3-cyanobenzoyl chloride with 2-methoxy-2-phenylbutylamine in dichloromethane (DCM) using pyridine as a base to neutralize HCl .

- Catalytic Hydrogenation : If intermediates require reduction (e.g., nitro to amine), employ Pd/C under H₂ in methanol .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity.

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (4°C to rt) minimize side reactions during sensitive coupling steps .

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion.

- Yield Tracking : Use TLC and HPLC to monitor reaction progress and optimize time (e.g., 1–18 hours depending on step) .

Q. How can the structural and electronic properties of this compound be characterized to validate its identity?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify proton environments (e.g., cyano-group deshielding at ~110–120 ppm in ¹³C NMR) and aromatic splitting patterns .

- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₂O₂: 309.1603) with <2 ppm error .

- Computational Chemistry :

- DFT Calculations : Compare theoretical vs. experimental IR spectra to validate bond vibrations (e.g., C≡N stretch at ~2230 cm⁻¹) .

Q. What analytical methods are critical for assessing purity and stability under varying conditions?

Methodological Answer:

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; purity >98% indicates suitability for biological assays .

- Stability Studies :

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., >200°C suggests room-temperature stability) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS .

Advanced Research Questions

Q. How does this compound interact with neurological targets, such as metabotropic glutamate receptors (mGluRs)?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

- Rodent Behavioral Studies : Administer 10 mg/kg (i.p.) and evaluate reversal of MK801-induced hyperactivity, a proxy for antipsychotic potential .

Q. What structural modifications enhance target selectivity or potency, and how are these structure-activity relationships (SAR) systematically evaluated?

Methodological Answer:

- Key Modifications :

- Substituent Effects : Replace the methoxy group with halogens (e.g., F, Cl) to assess impact on receptor binding .

- Backbone Flexibility : Introduce rigid spacers (e.g., phenyl vs. cyclohexyl) to probe conformational preferences .

- SAR Workflow :

- Analog Synthesis : Prepare derivatives via parallel synthesis (e.g., Suzuki coupling for aryl substitutions) .

- High-Throughput Screening : Test analogs in mGlu5 PAM assays; prioritize compounds with >10-fold selectivity over mGlu1 .

- Computational Docking : Use AutoDock Vina to predict binding poses in mGlu5’s allosteric pocket .

Q. How can contradictory data in biological models (e.g., opposing neuronal responses) be resolved?

Methodological Answer:

- Case Study : In preclinical studies, CDPPB (a structural analog) showed both increased and decreased neuronal firing in the prefrontal cortex (PFC) .

- Resolution Strategies :

Q. What methodologies are recommended for crystallographic analysis to resolve bond-length ambiguities?

Methodological Answer:

Q. How does the compound’s logP and topological polar surface area (TPSA) influence blood-brain barrier (BBB) penetration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.